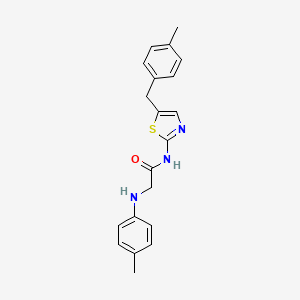

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide

Description

N-(5-(4-Methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a thiazole-based acetamide derivative featuring a 4-methylbenzyl substituent at the thiazole ring’s 5-position and a p-tolylamino (4-methylanilino) group attached to the acetamide moiety. Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.

Properties

IUPAC Name |

2-(4-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)11-18-12-22-20(25-18)23-19(24)13-21-17-9-5-15(2)6-10-17/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSARSDMQYTAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 351.47 g/mol

- CAS Number : 854005-55-3

The compound features a thiazole ring substituted with a 4-methylbenzyl group and a p-tolylamino acetamide moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.

- Substitution Reactions : Involves the introduction of the p-tolylamino group.

- Acetamide Formation : Finalized through acylation reactions using acetic anhydride or acetyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells, specifically targeting pathways involved in cell death.

- Cell Lines Tested : A549 (lung cancer) and C6 (glioma).

- Assays Conducted :

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, outperforming standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant activity is measured using various assays, indicating its potential in preventing oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and oxidative stress.

- Receptor Binding : It is hypothesized to bind to certain receptors, modulating cellular signaling pathways critical for survival and proliferation.

- DNA Interaction : Potential interactions with DNA could lead to altered gene expression, further influencing cell fate and behavior .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHNOS | Anticancer, Antioxidant |

| N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide | CHNOS | Anticancer |

| N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide | CHNOS | Anticancer |

This table illustrates that while similar compounds share structural features, their biological activities can vary significantly based on substitution patterns.

Case Studies

- Study on Anticancer Activity :

- Antioxidant Evaluation :

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide typically involves the cyclization of α-haloketones and thioureas to form the thiazole ring, followed by acylation to introduce the acetamide group. The compound's molecular formula is , with a molecular weight of 378.51 g/mol.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly human breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis in cancer cells, with IC50 values reflecting its potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

Enzyme Inhibition

The compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive function.

Study on Antimicrobial Activity (2024)

- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs include thiazole-acetamide derivatives with modifications to the thiazole substituents or acetamide side chains. Key examples from the literature:

| Compound Name | Thiazole Substituent | Acetamide Substituent | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| N-(5-(4-Methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide (Target Compound) | 5-(4-Methylbenzyl) | 2-(p-Tolylamino) | ~395.5 (calculated) | Not reported |

| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | 4-(p-Tolyl) | 2-(4-(4-Methoxyphenyl)piperazin-1-yl) | 422.54 | 289–290 |

| 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) | 4-(p-Tolyl) | 2-(4-(4-Fluorophenyl)piperazin-1-yl) | 410.51 | 269–270 |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | 5-Ethyl (thiadiazole core) | 2-(p-Tolylamino-thiadiazolethio) | 408.47 | Not reported |

Key Observations :

Physicochemical Properties

- Melting Points : Thiazole-acetamide derivatives typically exhibit high melting points (269–303°C), indicating strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking). The target compound is expected to follow this trend .

- Polarity : The absence of polar groups (e.g., piperazine in compound 13) in the target compound suggests lower aqueous solubility compared to analogs with methoxy or fluorine substituents .

Key Insights :

- Thiadiazole derivatives like 4y demonstrate potent anticancer activity , likely due to thioether linkages and aromatic urea groups enhancing DNA intercalation or enzyme inhibition .

- Piperazine-containing analogs (e.g., compound 13) target matrix metalloproteinases (MMPs), suggesting divergent therapeutic applications compared to the target compound .

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.